6-methoxy-3,4-dihydro-1H-quinolin-2-one

Description

The exact mass of the compound 6-methoxy-3,4-dihydro-1H-quinolin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-methoxy-3,4-dihydro-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-3,4-dihydro-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

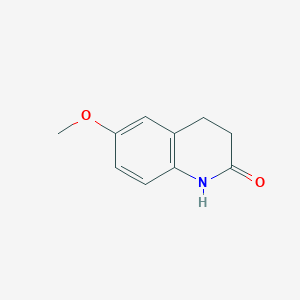

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKXYVRULOMTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447187 | |

| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54197-64-7 | |

| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation and Synthetic Utility of 6-Methoxy-3,4-dihydro-1H-quinolin-2-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 6-methoxy-3,4-dihydro-1H-quinolin-2-one. This molecule, belonging to the dihydroquinolinone class of heterocyclic compounds, serves as a pivotal intermediate in the synthesis of various pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular architecture, guidance for its chemical preparation, and a discussion of the biological significance of its derivatives. While this guide aims to be a thorough resource, it is important to note that specific experimental spectroscopic and crystallographic data for this compound are not extensively available in public databases, reflecting its primary role as a synthetic precursor.

Introduction: The Dihydroquinolinone Scaffold in Medicinal Chemistry

The 3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The inherent structural features of this bicyclic lactam, including its hydrogen bond donor and acceptor capabilities and its relatively rigid conformation, make it an attractive framework for the design of targeted therapeutics. The introduction of various substituents onto the quinolinone ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The subject of this guide, 6-methoxy-3,4-dihydro-1H-quinolin-2-one (CAS No: 54197-64-7), is a key exemplar of this scaffold's utility. The presence of a methoxy group at the 6-position significantly influences the electron density of the aromatic ring, which can impact both the reactivity of the molecule in further synthetic transformations and its potential biological activity. This guide will now delve into the specific structural features of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a white crystalline solid with the chemical formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[1][2] Its structure consists of a benzene ring fused to a dihydropyridinone ring, with a methoxy group (-OCH₃) attached at the 6-position of the bicyclic system.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 54197-64-7 | [2][3] |

| Appearance | White Crystalline Solid | N/A |

| IUPAC Name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | N/A |

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 6-methoxy-3,4-dihydro-1H-quinolin-2-one.

Spectroscopic Characterization (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methoxy protons.

-

Aromatic Protons: Three protons on the benzene ring will likely appear as a set of coupled multiplets in the range of δ 6.5-7.5 ppm. The exact splitting pattern will depend on the coupling constants between the protons at positions 5, 7, and 8.

-

Aliphatic Protons: The two methylene groups (-CH₂-) in the dihydropyridinone ring at positions 3 and 4 are expected to appear as two triplets in the range of δ 2.5-3.5 ppm, with coupling to each other.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet at approximately δ 3.8 ppm.

-

Amide Proton: The N-H proton will likely appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration, but typically in the range of δ 8.0-10.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C6) and the carbons ortho and para to it will have their chemical shifts influenced by the electron-donating nature of the methoxy group.

-

Aliphatic Carbons: The two methylene carbons (C3 and C4) will resonate in the aliphatic region, typically between δ 20-40 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

-

N-H Stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group will be prominent in the region of 1650-1690 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the dihydropyridinone ring.

Synthesis of 6-Methoxy-3,4-dihydro-1H-quinolin-2-one

The synthesis of 6-methoxy-3,4-dihydro-1H-quinolin-2-one is not explicitly detailed in many publications, as it is often prepared as an unisolated intermediate or its synthesis is assumed from procedures for similar compounds. A common and logical synthetic route would involve a Friedel-Crafts-type cyclization of a suitable N-aryl-3-halopropanamide precursor. The closely related and commercially important compound, 6-hydroxy-3,4-dihydroquinolinone, is often synthesized via an intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide, followed by demethylation.[4][5] A plausible pathway to the title compound is outlined below.

Sources

- 1. 6-Methoxy-3,4-dihydroquinolin-2(1H)-one , 97% , 54197-64-7 - CookeChem [cookechem.com]

- 2. 6-Methoxy-3,4-dihydro-2(1H)-Quinolinone - Amerigo Scientific [amerigoscientific.com]

- 3. 6-Methoxy-3,4-dihydro-1H-quinolin-2-one | 54197-64-7 [chemicalbook.com]

- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 5. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

physical and chemical properties of 6-methoxy-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a heterocyclic organic compound with the chemical formula C₁₀H₁₁NO₂. As a derivative of the dihydroquinolinone scaffold, it holds significance in medicinal chemistry and drug development. The dihydroquinolinone core is a recognized pharmacophore present in several approved drugs, including the antiplatelet agent cilostazol and the antipsychotic aripiprazole. This guide provides a comprehensive overview of the physical and chemical properties of 6-methoxy-3,4-dihydro-1H-quinolin-2-one, its synthesis, and its relevance in pharmaceutical research, offering a valuable resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 6-methoxy-3,4-dihydro-1H-quinolin-2-one are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54197-64-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.2 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 160-161 °C | [4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane); almost insoluble in water. | [5] |

| Boiling Point (Predicted) | 375.1 ± 42.0 °C | [4] |

| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.24 ± 0.20 | [4] |

It is important to note that while a melting point of 160-161 °C is reported by some commercial suppliers, other sources may list different values, potentially due to variations in purity or experimental conditions. Researchers should verify the physical properties of their own samples.

Synthesis of 6-Methoxy-3,4-dihydro-1H-quinolin-2-one

The synthesis of 6-methoxy-3,4-dihydro-1H-quinolin-2-one typically proceeds via a two-step process, starting from readily available precursors. The first step involves the synthesis of the key intermediate, 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, followed by O-methylation of the phenolic hydroxyl group.

Step 1: Synthesis of 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one

A common and effective method for the synthesis of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one is through an intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.

Experimental Protocol:

-

Acylation of p-Anisidine: To a stirred solution of p-anisidine in a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylacetamide), 3-chloropropionyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Intramolecular Friedel-Crafts Alkylation: Aluminum trichloride (AlCl₃) is added to the reaction mixture. The mixture is then heated to a high temperature (typically 100-150 °C) to facilitate the cyclization and demethylation of the methoxy group. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring the mixture into ice water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield 6-hydroxy-3,4-dihydro-1H-quinolin-2-one as a solid.[6]

Caption: Synthesis of the key intermediate, 6-hydroxy-3,4-dihydro-1H-quinolin-2-one.

Step 2: O-Methylation to 6-Methoxy-3,4-dihydro-1H-quinolin-2-one

The final step involves the methylation of the hydroxyl group of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one. This is a standard O-methylation reaction of a phenol.

Experimental Protocol:

-

Deprotonation: 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Methylation: A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is stirred, often with gentle heating, until the starting material is fully consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 6-methoxy-3,4-dihydro-1H-quinolin-2-one.[7]

Caption: O-Methylation of the hydroxy precursor to yield the target compound.

Spectroscopic Characterization

While comprehensive, experimentally verified spectral data for 6-methoxy-3,4-dihydro-1H-quinolin-2-one is not widely available in peer-reviewed literature, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the methoxy and amide groups. Signals for the two methylene groups of the dihydroquinolinone ring system would appear as triplets in the aliphatic region. A singlet corresponding to the three protons of the methoxy group would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the aliphatic carbons of the dihydro part of the ring, and the carbon of the methoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 g/mol ). The fragmentation pattern would likely involve the loss of fragments such as the methoxy group or parts of the dihydroquinolinone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, C-O stretching of the methoxy group, and C-H stretching of the aromatic and aliphatic portions of the molecule.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 6-methoxy-3,4-dihydro-1H-quinolin-2-one is primarily centered around the functional groups present in the molecule: the secondary amide, the aromatic ring, and the methoxy group. The amide functionality can undergo hydrolysis under acidic or basic conditions. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution directed by the activating methoxy group and the deactivating amide group.

The dihydroquinolinone scaffold is of significant interest in drug discovery.[8] Numerous derivatives have been synthesized and evaluated for a wide range of pharmacological activities.[8]

Relevance to Cilostazol

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is structurally related to a key intermediate in the synthesis of cilostazol, a medication used to treat intermittent claudication.[9][10] The synthesis of cilostazol typically starts from 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, which is alkylated at the phenolic hydroxyl group.[8][11] While not a direct precursor in the main synthetic pathway, 6-methoxy-3,4-dihydro-1H-quinolin-2-one may be encountered as an impurity or a related substance in the manufacturing process of cilostazol.[12][13] Understanding its properties is therefore crucial for quality control and impurity profiling in the pharmaceutical industry.

Conclusion

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a valuable compound for researchers in organic and medicinal chemistry. Its synthesis from readily available starting materials and its structural relationship to pharmacologically active molecules make it an interesting target for further investigation. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and its context within drug development, particularly in relation to cilostazol. As with any chemical entity, further research is warranted to fully elucidate its pharmacological potential and to develop more efficient and scalable synthetic methodologies.

References

-

Veeprho Pharmaceuticals. (n.d.). Cilostazol Impurities and Related Compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-METHOXY-3,4-DIHYDRO-1(2H)-ISOQUINOLINONE. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021, April 1). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. Retrieved from [Link]

-

Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). Synthesis of Related Substances of Cilostazol. Semantic Scholar. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Cilostazol-impurities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

PubChem. (n.d.). 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

-

ChemWhat. (n.d.). 6-Methoxy-3,4-dihydro-1H-quinolin-2-one CAS#: 54197-64-7; ChemWhat Code: 15682. Retrieved from [Link]

- Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

ResearchGate. (n.d.). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 6-Methoxy-3,4-dihydro-2(1H)-Quinolinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel 6-methoxy-3,4-dihydro-1H-isoquinolines 80a, 80b, 80c, and 81,.... Retrieved from [Link]

- Google Patents. (n.d.). CN107325078B - Preparation method of cilostazol.

- Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836.

-

Justia Patents. (n.d.). Highly pure cilostazol and an improved process for obtaining same. Retrieved from [Link]

-

OAText. (n.d.). 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1h-isoquinolin-7-ol time-resolved absorption and resonance ft-ir and raman biospectroscopy and density functional theory (dft) investigation of vibronic-mode coupling structure in vibrational spectra analysis. Retrieved from [Link]

- Google Patents. (n.d.). US20020099213A1 - Processes for preparing cilostazol.

-

ResearchGate. (n.d.). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone.

-

SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

-

SciSpace. (2014, February 9). Pharmacological Profile of Quinoxalinone. Retrieved from [Link]

-

MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE. Retrieved from [Link]

- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235-257.

-

SpectraBase. (n.d.). 6-Methoxy-1,2,3,4-tetrahydrochinolin - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. 6-Methoxy-3,4-dihydro-1H-quinolin-2-one | 54197-64-7 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methoxy-3,4-dihydro-2(1H)-Quinolinone - Amerigo Scientific [amerigoscientific.com]

- 5. Synthesis of Related Substances of Cilostazol. | Semantic Scholar [semanticscholar.org]

- 6. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 9. ijpsr.com [ijpsr.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 12. veeprho.com [veeprho.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Biological Versatility of Quinolinone Scaffolds: A Technical Guide to Their Therapeutic Potential

Introduction: The Quinolinone Core - A Privileged Scaffold in Medicinal Chemistry

The quinolinone structural motif, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4] This privileged scaffold is not merely a synthetic curiosity but is found in numerous natural products and has been the basis for a multitude of synthetic compounds with a broad spectrum of biological activities.[5][6] The inherent chemical properties of the quinolinone nucleus, including its rigid, planar structure and the presence of a nitrogen heteroatom, allow for diverse interactions with various biological targets.[1] This guide provides an in-depth exploration of the significant biological activities of quinolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. We will delve into the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[7][8] Their mechanisms of action are multifaceted, often targeting key processes involved in cancer progression such as cell cycle regulation and apoptosis.[8][9]

A. Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

A primary mechanism by which quinolinone derivatives exert their anticancer effects is through the induction of cell cycle arrest, frequently at the G2/M phase.[7][9] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Following cell cycle arrest, many quinolinone compounds trigger apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells.[7][9] This is often achieved through the modulation of key regulatory proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent execution of the apoptotic cascade.[10]

Caption: Quinolinone-induced anticancer mechanism.

B. Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of novel quinolinone derivatives is a critical initial assessment in the drug discovery pipeline. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cancer cell growth.[11]

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 12e | MGC-803 | Gastric Cancer | 1.38 | [12] |

| Compound 12e | HCT-116 | Colon Cancer | 5.34 | [12] |

| Compound 12e | MCF-7 | Breast Cancer | 5.21 | [12] |

| Compound 7a | HepG2 | Liver Cancer | 6.1 | [10] |

| Compound 7b | HepG2 | Liver Cancer | 7.9 | [10] |

| BA-9 | A549 | Lung Cancer | <5 | [13] |

| BA-10 | SW480 | Colorectal Cancer | <2.5 | [13] |

C. Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][14]

-

Step 1: Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Step 2: Compound Treatment: Treat the cells with serially diluted concentrations of the quinolinone derivative and a vehicle control (e.g., DMSO) for 48 hours.[11]

-

Step 3: MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Step 4: Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

This technique quantifies the distribution of cells in the different phases of the cell cycle.[11]

-

Step 1: Treatment and Harvesting: Treat cells with the test compound for 24 hours, then harvest and fix them in cold 70% ethanol.[11]

-

Step 2: Staining: Wash the cells and treat with RNase A, then stain with propidium iodide.[11]

-

Step 3: Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[15] Quinolinone derivatives, particularly the fluoroquinolones, have a well-established history as potent antibacterial agents.[16] Their mechanism of action and broad-spectrum activity make them valuable tools in the fight against infectious diseases.[16][17]

A. Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolones primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[16] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones prevent the unwinding and supercoiling of bacterial DNA, leading to a bactericidal effect.[16]

Caption: Anti-inflammatory mechanism of quinolinones.

B. Experimental Protocol for Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

-

Step 1: Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Step 2: Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinolinone derivative for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Step 3: Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Step 4: Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

IV. Cardiovascular Effects: A Double-Edged Sword

Quinolinone derivatives have a complex relationship with the cardiovascular system. While some have shown potential cardioprotective effects, others, particularly certain fluoroquinolone antibiotics, are associated with cardiovascular side effects such as QT interval prolongation. [18][19][20]

A. Potential Cardioprotective Mechanisms

Some quinolinone-embelin derivatives have demonstrated cardioprotective activity in models of doxorubicin-induced cardiotoxicity. [20]These effects are thought to be mediated through the attenuation of oxidative stress and apoptosis in cardiomyocytes. [20]

B. Experimental Protocols for Assessing Cardiovascular Effects

This ex vivo model allows for the assessment of a compound's direct effects on cardiac function. [21]

-

Step 1: Heart Isolation: Isolate the heart from a rodent and mount it on a Langendorff apparatus.

-

Step 2: Perfusion: Retrogradely perfuse the heart with a physiological salt solution.

-

Step 3: Compound Administration: Administer the quinolinone derivative through the perfusate.

-

Step 4: Functional Measurement: Monitor cardiac parameters such as heart rate, contractility, and coronary flow. [21]

This technique is used to evaluate the effects of a compound on blood vessel contraction and relaxation. [21]

-

Step 1: Vessel Isolation: Isolate small arterial rings from a rodent.

-

Step 2: Mounting: Mount the arterial rings in a myograph chamber containing a physiological salt solution.

-

Step 3: Contraction and Relaxation Studies: Induce contraction with an agonist (e.g., phenylephrine) and then assess the vasodilatory effect of the quinolinone derivative. [21]

Conclusion and Future Directions

The quinolinone scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. The continued exploration of the vast chemical space around the quinolinone nucleus, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly lead to the discovery of novel and more effective drugs. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects, particularly concerning cardiovascular safety.

References

- Broth microdilution. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSHx0sCwD3_DBnhdFBafJB3Jn9dVuX9fEwj8fbNR9RE2fTW3cCfTxuA8f5JmkcE_ybvitJ0Qw-1GRi7rv2GyKaF62sEmZPGSVCgaylzCtsH8bP2gnSgNgiEgStO10FAqNBIK_SkWsPKZ-eTyU=]

- Broth Microdilution. MI - Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsKd88jjoJFZHCKU-PVMdZ_Z9LG2gSjfEeGlfWz5IJQah2y-FU_J1K-JtdXX3YcGhiioEZznvakTJk_r7SttzSsKRccZ6Do_K-vFtYZJixXPv_AWObgSXPO31VXBTK-NfiEi70-ZyWEyrMHgZhulDyUvdNJWSj]

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/227]

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTK1QQxkplPi23D9Pp4iB3ADqaXjFLdnfJYK5KeJlv0CRWsipXLL1xfh5ROPEtDXaLPUbX_Wgzm7IWQKpFJnkSvLcfegUW1_rDFepiVtGqUlYcO19_3A0P1MYJ6wFOKJIizBHo18Pov12h0_85AL437P11UGlh]

- Quinolone antibiotic. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzKGvmsas_tAd6FplsDzP16A4ImguSrWA820163w-lkfH8Owk_GH5aVAANXo6kdU2BK1iqbEK9bAWe2kRUZeZMhicvM2hz8L_OqpCHQqrq3NNi9NfAHykwmkOfq9OgHNKZWXOaBfgEfWlQrA==]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://www.iipseries.org/full-text/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/2021/11/1/1393]

- Biological Activities of Quinoline Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20025586/]

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9532152/]

- In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2021.697270/full]

- Ex vivo and in vitro exploration of cardiovascular diseases. Cardiomedex. [URL: https://www.cardiomedex.

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhWn6_MpTwpXrHk3LHO7zEWr5l7bpZWqEZ3fSgRqmYuHGarEWCOv1aS8SSRp9SH1CaF5K_djYIPnaRpSUfVT5nEB8qBSoHKfRYalQY-tUmd76bKeCg20We0beevPjaQ7jYzULPgf_ZBHmSwKyruiRqDsesTPsCRbBJdj9gAeUnkNwAb1vlGS4evO2OkJMQyYF6C2TmeIjuitmu_rirAxIxnf_b5VI6vbU=]

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04873a]

- In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8283737/]

- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem. [URL: https://www.benchchem.

- Review on recent development of quinoline for anticancer activities. [URL: https://bs.bioscientifica.com/view/journals/bs/11/1/BS-21-0205.xml]

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK83733/]

- Bioassays for anticancer activities. University of Wollongong Research Online. [URL: https://ro.uow.edu.au/cgi/viewcontent.cgi?article=1794&context=hbspapers]

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [URL: https://dnaday.med.unc.edu/2024/03/07/antimicrobial-susceptibility-testing-microdilution-technique/]

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [URL: https://www.researchgate.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345869/]

- Quinolines: a new hope against inflammation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23159484/]

- Biological activity of natural 2-quinolinones. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426230.2024.2323337]

- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [URL: https://cmac.elpub.ru/jour/article/view/215]

- 260 quinolones for applications in medicinal chemistry: synthesis and structure. [URL: https://www.intechopen.com/chapters/65615]

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [URL: https://www.researchgate.net/publication/384351025_Advances_on_Quinoline_Derivatives_A_Review_of_Synthesis_and_Biological_Activities]

- In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34285640/]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2202]

- Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/29285]

- Bioassays for anticancer activities. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Bioassays-for-anticancer-activities.-Davis-Pyne/5b1f77d70428d0979e2e5057a667104a37b38466]

- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4312271/]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [URL: https://orientjchem.

- Cardiovascular Safety In Vitro Models. Charles River Laboratories. [URL: https://www.criver.com/eureka/cardiovascular-safety-vitro-models]

- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909193/]

- What are the cardiovascular effects of Quinolones (Fluoroquinolones)? Dr.Oracle. [URL: https://droracle.com/faq/what-are-the-cardiovascular-effects-of-quinolones-fluoroquinolones/]

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c01759]

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4483692/]

- Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35322543/]

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8494]

- therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate. [URL: https://www.researchgate.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471836/]

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631165/]

- Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. [URL: https://www.researchgate.net/figure/Some-anti-inflammatory-compounds-containing-quinoline-moieties_fig1_349942767]

- Structure of quinoline nucleus. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-quinoline-nucleus_fig1_373183570]

- Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573155/]

- Quinoline. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline]

- Quinoline: Structure, Properties & Uses Explained. Vedantu. [URL: https://www.vedantu.com/chemistry/quinoline]

- Quinoline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinoline]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. soc.chim.it [soc.chim.it]

- 7. mdpi.com [mdpi.com]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. droracle.ai [droracle.ai]

- 20. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]

mechanism of action of 6-methoxy-3,4-dihydro-1H-quinolin-2-one

An In-depth Technical Guide on the Core Mechanism of Action of 6-Methoxy-3,4-dihydro-1H-quinolin-2-one

A Foreword for the Modern Drug Discovery Professional

The quest for novel therapeutic agents is a journey into the vast and intricate landscape of molecular interactions. It is a path that demands not only a deep understanding of established biological principles but also the intellectual agility to perceive the untapped potential within known chemical scaffolds. The 3,4-dihydro-2(1H)-quinolinone moiety is one such scaffold, a privileged structure that has given rise to a diverse array of pharmacologically active compounds, including FDA-approved drugs like the antipsychotic aripiprazole and the antiplatelet agent cilostazol[1].

This guide focuses on a specific, yet foundational, member of this family: 6-methoxy-3,4-dihydro-1H-quinolin-2-one . While this particular compound is not as extensively characterized as its more complex derivatives, its structural simplicity provides an ideal starting point for exploring the myriad of biological activities that can be elicited from the quinolinone core. The presence of the methoxy group at the 6-position, a common feature in many bioactive molecules, further enhances its potential for engaging in specific molecular interactions.

As a Senior Application Scientist, my objective is not to present a single, dogmatic mechanism of action for this compound. The available scientific literature suggests that such a simplistic view would be a disservice to the versatility of the quinolinone scaffold. Instead, this guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive exploration of the potential mechanisms of action for 6-methoxy-3,4-dihydro-1H-quinolin-2-one, grounded in the established pharmacology of its close structural analogs.

We will delve into several distinct and compelling therapeutic avenues, from oncology to metabolic diseases and neuroscience. For each potential mechanism, we will not only review the existing evidence but also provide detailed, field-proven experimental protocols that can be employed to validate these hypotheses for the compound of interest. This is a guide not just for understanding, but for doing. It is a roadmap for unlocking the full therapeutic potential of 6-methoxy-3,4-dihydro-1H-quinolin-2-one and its future derivatives.

Let us begin our exploration of this promising molecule, not with preconceived notions, but with a spirit of scientific inquiry and a commitment to rigorous, evidence-based discovery.

Part 1: The Quinolinone Core - A Privileged Scaffold in Medicinal Chemistry

The 3,4-dihydro-2(1H)-quinolinone structure is a bicyclic heterocyclic system that has proven to be a remarkably fruitful starting point for the development of new drugs. Its rigid, yet adaptable, framework allows for the precise positioning of various functional groups in three-dimensional space, enabling a wide range of interactions with diverse biological targets. These targets include G-protein coupled receptors (GPCRs), enzymes, and structural proteins, leading to applications in a variety of disease areas[1].

The subject of this guide, 6-methoxy-3,4-dihydro-1H-quinolin-2-one, possesses the core quinolinone structure with a methoxy group at the 6-position. This seemingly simple substitution can have profound effects on the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile[2].

The purpose of this technical guide is to dissect the potential biological activities of this specific molecule by examining the established mechanisms of action of its close analogs. By understanding how subtle modifications to the quinolinone scaffold can drastically alter its biological function, we can formulate testable hypotheses and design robust experimental strategies to elucidate the true therapeutic potential of 6-methoxy-3,4-dihydro-1H-quinolin-2-one.

Part 2: Potential Mechanism as a Tubulin Polymerization Inhibitor

The Rationale: Targeting the Cytoskeleton in Oncology

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in a variety of essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape[3]. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is particularly critical for the formation of the mitotic spindle during cell division. Consequently, agents that can disrupt microtubule dynamics are potent inhibitors of cell proliferation and have become a cornerstone of cancer chemotherapy[3].

The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer agents. Unlike the taxane and vinca alkaloid binding sites, the colchicine site is often still susceptible to inhibition in cancer cells that have developed resistance to other microtubule-targeting drugs[3].

The Evidence from Structural Analogs

A compelling body of research has identified N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as a novel class of highly potent tubulin polymerization inhibitors that act by binding to the colchicine site[3]. One of the most active compounds from this series, compound 6d , exhibited extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values in the low nanomolar range, significantly more potent than the widely used anticancer drug paclitaxel, especially against the drug-resistant KBvin cell line[3]. These compounds were shown to significantly inhibit tubulin assembly and strongly inhibit the binding of colchicine to tubulin, confirming their mechanism of action[3].

Given the structural similarity, it is plausible that 6-methoxy-3,4-dihydro-1H-quinolin-2-one could serve as a foundational scaffold for the development of new colchicine site inhibitors. While likely less potent than its more complex N-aryl derivatives, it may still possess intrinsic activity or serve as a key intermediate in the synthesis of more potent analogs.

Proposed Mechanism of Action

We hypothesize that 6-methoxy-3,4-dihydro-1H-quinolin-2-one, or more likely, its rationally designed derivatives, can bind to the colchicine site on β-tubulin. This binding event would physically obstruct the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule dynamics would lead to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis and inhibiting the proliferation of cancer cells.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to determine the effect of a test compound on the polymerization of purified tubulin in vitro.

Materials:

-

Tubulin polymerization assay kit (containing purified bovine tubulin, general tubulin buffer, GTP, and a fluorescent reporter).

-

Test compound (6-methoxy-3,4-dihydro-1H-quinolin-2-one) dissolved in an appropriate solvent (e.g., DMSO).

-

Positive control: Paclitaxel (promotes polymerization).

-

Negative control: Colchicine (inhibits polymerization).

-

96-well, black, clear-bottom microplates.

-

Fluorescence plate reader capable of kinetic reads at 37°C with excitation and emission wavelengths appropriate for the fluorescent reporter.

Methodology:

-

Preparation of Reagents:

-

Prepare all buffers and reagents according to the manufacturer's instructions.

-

Prepare a stock solution of the test compound in DMSO. Create a dilution series of the test compound in general tubulin buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

-

Prepare stock solutions of paclitaxel and colchicine in DMSO and dilute them in general tubulin buffer to their final working concentrations.

-

-

Assay Setup:

-

On ice, add the appropriate volume of general tubulin buffer to each well of the 96-well plate.

-

Add the test compound dilutions, positive control, negative control, or vehicle control (buffer with DMSO) to the appropriate wells.

-

Add the fluorescent reporter to all wells.

-

Initiate the reaction by adding the required amount of GTP and purified tubulin to each well. Mix gently by pipetting.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each condition.

-

The rate of polymerization can be determined from the initial linear portion of the curve.

-

Calculate the percentage of inhibition for the test compound at each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the dose-response data to a suitable model.

-

Self-Validation and Causality:

-

The inclusion of both a polymerization promoter (paclitaxel) and an inhibitor (colchicine) provides robust validation of the assay's performance.

-

The kinetic nature of the data allows for a detailed analysis of the compound's effect on the rate and extent of polymerization.

-

A dose-dependent inhibition of polymerization by the test compound would provide strong evidence for a direct interaction with tubulin.

Part 3: Potential as a Positive Allosteric Modulator of Incretin Receptors

The Rationale: A Novel Approach to Diabetes Treatment

The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are secreted by the gut in response to nutrient ingestion. They play a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion from pancreatic beta cells[4]. The receptors for these hormones, GLP-1R and GIPR, are members of the class B family of GPCRs and are well-established targets for the treatment of type 2 diabetes.

While existing therapies often involve peptide agonists of these receptors, there is a growing interest in the development of small-molecule positive allosteric modulators (PAMs). PAMs bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, offering a more nuanced and potentially safer approach to receptor modulation[4].

The Evidence from Structural Analogs

A patent application from Eli Lilly and Company describes a series of novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as PAMs of GLP-1R and/or GIPR for the treatment of diabetes[4]. Although these compounds are isoquinolines (with the nitrogen at position 2) rather than quinolinones (with the nitrogen at position 1), the shared 6-methoxy-3,4-dihydro-aromatic core suggests that the quinolinone scaffold may also be capable of engaging in similar interactions.

Proposed Mechanism of Action

We propose that 6-methoxy-3,4-dihydro-1H-quinolin-2-one, or its derivatives, could act as a PAM at the GLP-1R and/or GIPR. By binding to an allosteric site on the receptor, the compound would induce a conformational change that potentiates the signaling cascade initiated by the binding of the endogenous GLP-1 or GIP peptides. This would lead to an increase in intracellular cyclic AMP (cAMP) levels, ultimately resulting in enhanced glucose-dependent insulin secretion from pancreatic beta cells.

Caption: Proposed mechanism of positive allosteric modulation of incretin receptors.

Experimental Protocol: Cell-Based cAMP Reporter Assay

This protocol describes a method to screen for PAM activity at the GLP-1R using a commercially available cell line stably expressing the human GLP-1R and a cAMP-responsive reporter gene (e.g., luciferase or β-galactosidase).

Materials:

-

HEK293 cells stably expressing the human GLP-1R and a CRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

GLP-1 peptide.

-

Test compound (6-methoxy-3,4-dihydro-1H-quinolin-2-one) dissolved in DMSO.

-

Luciferase assay reagent.

-

White, opaque 96-well microplates.

-

Luminometer.

Methodology:

-

Cell Culture and Seeding:

-

Culture the cells according to the supplier's instructions.

-

Seed the cells into white, opaque 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a dilution series of the test compound in serum-free medium.

-

Prepare a fixed, sub-maximal concentration (e.g., EC20) of GLP-1 in serum-free medium.

-

Remove the culture medium from the cells and replace it with the test compound dilutions.

-

Add the fixed concentration of GLP-1 to the appropriate wells. Include wells with GLP-1 alone (positive control), vehicle alone (negative control), and the test compound alone (to check for agonist activity).

-

Incubate the plate for the recommended time (typically 3-6 hours) at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence in a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence data to the vehicle control.

-

Plot the normalized luminescence as a function of the test compound concentration.

-

A compound that potentiates the GLP-1 response in a dose-dependent manner is considered a PAM.

-

Calculate the EC50 value for the potentiation effect.

-

The lack of activity of the test compound in the absence of GL-1 confirms that it is not a direct agonist.

-

Self-Validation and Causality:

-

The use of a specific GLP-1 concentration (EC20) allows for the sensitive detection of potentiation.

-

Testing the compound alone serves as a crucial control to distinguish PAM activity from direct agonism.

-

A dose-dependent increase in the GLP-1 response provides strong evidence for allosteric modulation.

-

This assay can be adapted for GIPR by using a cell line expressing that receptor and GIP peptide as the agonist.

Part 4: Potential as a Modulator of CNS Receptors

The Rationale: Exploring New Avenues for Antidepressant Therapy

The sigma-1 receptor is an intracellular chaperone protein that resides at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of a wide range of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. It has emerged as a promising target for the development of novel therapeutics for a variety of central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases.

The Evidence from Structural Analogs

A study on a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives identified a compound with a 5-methoxy substitution, 34b , as a sigma receptor agonist with antidepressant-like activity in animal models[5]. This compound was shown to reduce immobility time in the forced-swimming test in mice, a standard preclinical model for assessing antidepressant efficacy[5]. This finding suggests that the methoxy-dihydro-quinolinone scaffold can be tailored to interact with CNS targets like the sigma receptor.

Proposed Mechanism of Action

Based on the evidence from its 5-methoxy analog, we hypothesize that 6-methoxy-3,4-dihydro-1H-quinolin-2-one, or more likely, its derivatives with appropriate substitutions at the 1-position, could function as a sigma receptor agonist. By binding to and activating the sigma-1 receptor, the compound could modulate downstream signaling pathways that are dysregulated in depression, leading to an antidepressant-like effect.

Experimental Protocol: Radioligand Binding Assay for the Sigma-1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor in rat brain homogenates.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: -pentazocine (a high-affinity sigma-1 receptor ligand).

-

Non-specific binding control: Haloperidol (at a high concentration).

-

Test compound (6-methoxy-3,4-dihydro-1H-quinolin-2-one) dissolved in DMSO.

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Methodology:

-

Preparation of Brain Homogenate:

-

Homogenize the rat brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In test tubes, combine the brain membrane preparation, a fixed concentration of -pentazocine, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, include a high concentration of haloperidol.

-

Incubate the tubes at the appropriate temperature (e.g., 37°C) for a set period of time to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the test compound concentration.

-

Determine the Ki value (the inhibitory constant, a measure of the compound's affinity for the receptor) using the Cheng-Prusoff equation.

-

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Self-Validation and Causality:

-

The use of a well-characterized radioligand and a standard protocol ensures the reliability of the results.

-

The determination of non-specific binding is crucial for accurately calculating the specific binding of the test compound.

-

A dose-dependent displacement of the radioligand by the test compound provides strong evidence for a direct interaction with the sigma-1 receptor.

Part 5: Other Potential Mechanisms and Future Directions

The versatility of the quinolinone scaffold suggests that 6-methoxy-3,4-dihydro-1H-quinolin-2-one could possess other biological activities beyond those discussed in detail above. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been developed as selective inhibitors of phosphodiesterase 3 (PDE3), with potential applications as cardiotonic agents for the treatment of congestive heart failure[6]. Additionally, a quinolin-4-one derivative has been shown to induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling pathway[7].

These findings further underscore the remarkable adaptability of the quinolinone core and highlight the need for a broad-based screening approach to fully elucidate the pharmacological profile of 6-methoxy-3,4-dihydro-1H-quinolin-2-one.

Summary of Potential Activities

| Potential Mechanism | Biological Target(s) | Therapeutic Area | Key Structural Features of Analogs |

| Tubulin Polymerization Inhibition | β-tubulin (colchicine site) | Oncology | N-aryl substitution at position 1 |

| Positive Allosteric Modulation | GLP-1R, GIPR | Diabetes, Metabolic Disorders | 6-methoxy-dihydro-isoquinoline core |

| Sigma Receptor Agonism | Sigma-1 Receptor | Neuroscience (Depression) | 5-methoxy, N-alkyl-piperazinyl substitution |

| PDE3 Inhibition | Phosphodiesterase 3 | Cardiology | 6-hydroxy, 4-methyl substitutions |

| Induction of Apoptosis | p38 MAPK pathway | Oncology | 2-aryl, 6,7-methylenedioxy substitutions |

Future Directions and Concluding Remarks

This technical guide has provided a comprehensive overview of the potential mechanisms of action of 6-methoxy-3,4-dihydro-1H-quinolin-2-one, based on the established pharmacology of its structural analogs. The evidence strongly suggests that this compound is not just a simple chemical intermediate, but a promising starting point for the development of novel therapeutic agents across a range of disease areas.

The path forward is clear. The next logical step is to systematically validate the hypotheses presented in this guide through the rigorous application of the experimental protocols we have detailed. A comprehensive screening campaign, encompassing a diverse array of biological targets, will be essential for uncovering the full therapeutic potential of this versatile scaffold.

As drug discovery professionals, it is our responsibility to approach such foundational molecules with both creativity and scientific rigor. By doing so, we can transform the potential of 6-methoxy-3,4-dihydro-1H-quinolin-2-one into the reality of new and effective medicines for patients in need.

References

- Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC. (2022-04-14).

-

6,7-Dimethoxy-2-{3-[4-[ 11 C]methoxy-3,4-dihydro-2 H-naphthalen-(1 E)-ylidene]-propyl}. (2010-09-15). Available at: [Link]

-

N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC - NIH. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

-

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | C10H11NO2 | CID 10607392 - PubChem. Available at: [Link]

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI. Available at: [Link]

-

Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - ResearchGate. (2025-08-06). Available at: [Link]

-

A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone - ResearchGate. (2025-08-06). Available at: [Link]

-

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - PubChem. Available at: [Link]

-

Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo | Request PDF - ResearchGate. Available at: [Link]

-

The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells - PubMed. (2012-07-19). Available at: [Link]

-

Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]

-

A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed. Available at: [Link]

-

quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H) - PubMed. Available at: [Link]

Sources

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroquinolinones: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2(1H)-quinolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the burgeoning field of dihydroquinolinone-based therapeutics. We will explore the fundamental chemistry, delve into the diverse mechanisms of action, and detail the potential therapeutic applications across a spectrum of diseases, including oncology, neurodegenerative disorders, and cardiovascular conditions. Furthermore, this document will serve as a practical resource by providing established experimental protocols and workflows for the synthesis and evaluation of novel dihydroquinolinone derivatives.

Introduction: The Dihydroquinolinone Scaffold - A Foundation for Therapeutic Innovation

The dihydroquinolinone moiety, specifically the 3,4-dihydro-2(1H)-quinolinone structure, is a bicyclic aromatic compound that serves as a versatile template for drug design.[1][3] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This structural versatility has led to the development of several FDA-approved drugs, including the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol.[1] The broad range of biological activities exhibited by compounds containing this scaffold underscores its importance as a "privileged structure" in medicinal chemistry.[1][2]

The inherent stability and synthetic tractability of the dihydroquinolinone core make it an attractive starting point for the development of novel therapeutic agents.[4] Numerous synthetic methodologies have been developed to access this scaffold and its derivatives, ranging from classical condensation reactions to modern catalytic approaches.[4][5][6][7][8] These methods provide medicinal chemists with a robust toolbox for creating libraries of diverse dihydroquinolinone-based compounds for biological screening.

Dihydroquinolinones in Oncology: Targeting Cancer's Core Machinery

The quest for novel anticancer agents has identified dihydroquinolinone derivatives as a promising class of compounds with potent antiproliferative and cytotoxic activities against various cancer cell lines.[3][9][10] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which dihydroquinolinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[10] For instance, certain 8-phenyltetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer cells, ultimately leading to apoptotic cell death through both intrinsic and extrinsic pathways.[10] This is often achieved by modulating the expression of key regulatory proteins such as BAX, BCL-2, and p53, and activating caspases.[10]

Molecular Targets in Cancer Therapy

The anticancer activity of dihydroquinolinones can be attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. These include:

-

Protein Kinases: Dihydroquinolinone derivatives have been developed as potent inhibitors of protein kinases, such as p38 MAP kinase, which are often dysregulated in cancer.[11]

-

Aldehyde Dehydrogenase (ALDH): Some dihydroquinoline derivatives have shown high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell biology and drug resistance.[9]

-

Topoisomerases and Other Targets: The broader quinolone class of compounds, which includes dihydroquinolinones, has been found to target topoisomerases, protein tyrosine kinases, and histone deacetylases, all of which are validated targets in oncology.[10][12]

Representative Anticancer Dihydroquinolinone Derivatives

| Compound Class | Cancer Cell Lines | Reported Activity | Reference |

| 8-Phenyltetrahydroquinolinones | Colon (HTC-116), Lung (A549) | Potent cytotoxicity, G2/M cell cycle arrest, apoptosis induction | [10] |

| Novel Dihydroquinoline Derivative | Mouse Melanoma (B16F10), Metastatic Breast Adenocarcinoma (MDA-MB-213) | Potential anticancer agent, high binding affinity to ALDH1A1 | [9] |

| Scandomelonine and Epimandomelonine | Human Tumour T-ALL cell lines | Potent efficacy similar to cisplatin | [3] |

| Melosuavine A and B | Various human cancer cell lines | Stronger inhibitory effects than cisplatin | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of dihydroquinolinone compounds on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) value of a test compound.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test dihydroquinolinone compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining the in vitro cytotoxicity of dihydroquinolinone compounds using the MTT assay.

Dihydroquinolinones in Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant challenge to modern medicine.[13][14] Dihydroquinolinone derivatives have emerged as a promising scaffold for the development of multi-target ligands aimed at combating the complex pathology of these disorders.[13][15][16][17][18]

Targeting Key Pathological Pathways

The therapeutic potential of dihydroquinolinones in neurodegeneration stems from their ability to modulate several key pathways:

-

Cholinesterase and Monoamine Oxidase Inhibition: Some quinolylnitrones, derived from the broader quinoline scaffold, have shown potent inhibition of both butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), enzymes implicated in the progression of Alzheimer's and Parkinson's diseases.[17][18]

-

Proteasome Activation: Certain dihydroquinazolines have been found to enhance the activity of the 20S proteasome, which is responsible for degrading intrinsically disordered proteins like α-synuclein, a hallmark of Parkinson's disease.[16]

-

Neuroprotection and Antioxidant Activity: Dihydroxytetrahydroquinoline derivatives have been investigated for their neuroprotective properties, although some have also shown potential neurotoxic effects that require careful structural modification to mitigate.[15] The antioxidant properties of some derivatives may also contribute to their neuroprotective effects by combating oxidative stress, a common factor in neurodegeneration.[19]

Multi-Target-Directed Ligand Design

The complexity of neurodegenerative diseases necessitates the development of drugs that can act on multiple targets simultaneously. The dihydroquinolinone scaffold is well-suited for this "multi-target-directed ligand" approach. For example, a single molecule can be designed to inhibit both cholinesterases and MAO-B, while also possessing antioxidant and metal-chelating properties.[17][18]

Caption: Multi-target therapeutic applications of the dihydroquinolinone scaffold in neurodegenerative diseases.

Dihydroquinolinones in Cardiovascular Diseases: Protecting the Heart

Cardiovascular diseases remain a leading cause of mortality worldwide.[20][21] The diverse pharmacological properties of dihydroquinolinones make them attractive candidates for the development of novel cardiovascular drugs.